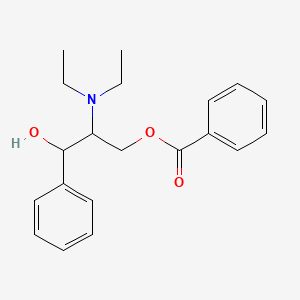
Sodium 1-acetoxyhexadecanol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetoxyhexadecanol sulfate typically involves the sulfation of 1-acetoxyhexadecanol. This can be achieved using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid . The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The final product is then purified and converted to its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-acetoxyhexadecanol sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to produce 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding sulfonic acid derivative.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Hydrolysis: 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 1-acetoxyhexadecanol sulfate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used to study the interactions of sulfate esters with biological membranes and proteins .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its surfactant properties .
Industry: It is widely used in the cosmetic and personal care industry as an emulsifying agent in formulations .
Mechanism of Action
The mechanism of action of sodium 1-acetoxyhexadecanol sulfate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is utilized in various applications, from enhancing the solubility of drugs to improving the stability of emulsions .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate: A surfactant with an ether linkage, providing different solubility and stability characteristics.
Sodium stearate: A soap-forming surfactant with a longer carbon chain.
Uniqueness: Sodium 1-acetoxyhexadecanol sulfate is unique due to its specific structure, which provides distinct surfactant properties. Its longer carbon chain compared to sodium dodecyl sulfate results in different solubility and emulsifying characteristics, making it suitable for specific applications in the cosmetic and pharmaceutical industries .
Properties
Molecular Formula |
C18H36Na2O7S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
disodium;1-hydroxyhexadecyl acetate;sulfate |
InChI |
InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
RMVBRIZENIGQNE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


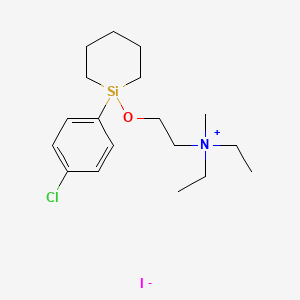
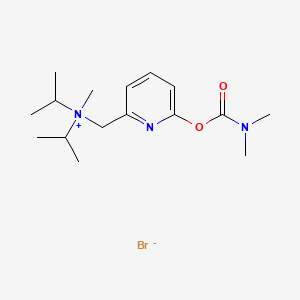
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
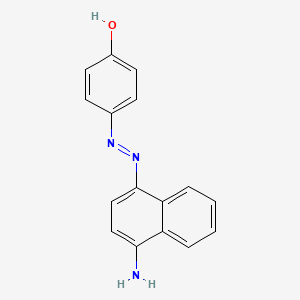

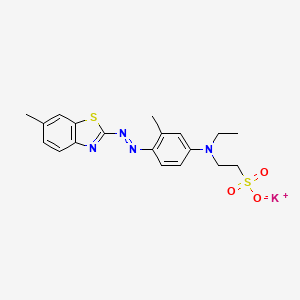

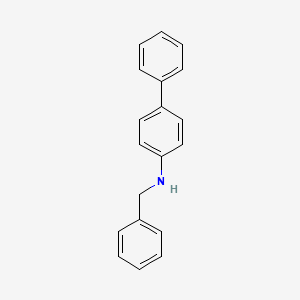

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
